molecular formula C17H22N4O B2464344 N-(1-cyanocyclobutyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide CAS No. 1376226-79-7

N-(1-cyanocyclobutyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide

货号: B2464344
CAS 编号: 1376226-79-7
分子量: 298.39
InChI 键: ACXLOOOXIXUPIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocyclobutyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide, commonly known as CCPA, is a synthetic compound that belongs to the class of pyridinecarboxamides. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The adenosine A1 receptor plays a crucial role in regulating various physiological processes such as sleep, pain, inflammation, and cardiovascular function. CCPA has been extensively studied for its pharmacological properties and its potential therapeutic applications in various diseases.

作用机制

CCPA exerts its pharmacological effects by binding to and activating the adenosine A1 receptor, which is a G protein-coupled receptor that is coupled to the inhibition of adenylate cyclase and the activation of potassium channels. The activation of the adenosine A1 receptor leads to the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of intracellular signaling pathways. The downstream effects of CCPA activation depend on the cell type and the physiological context, but they generally involve the modulation of neuronal excitability, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects that are mediated by the adenosine A1 receptor. CCPA has been shown to inhibit the release of neurotransmitters such as glutamate, acetylcholine, and norepinephrine in various brain regions, which leads to the modulation of synaptic transmission and plasticity. CCPA has also been shown to activate potassium channels in various cell types, which leads to the hyperpolarization of the cell membrane and the inhibition of action potential firing. In addition, CCPA has been shown to reduce inflammation and oxidative stress in various tissues, which contributes to its neuroprotective and anti-inflammatory effects.

实验室实验的优点和局限性

CCPA has several advantages and limitations for laboratory experiments. The advantages of CCPA include its high potency and selectivity for the adenosine A1 receptor, which allows for the precise modulation of the receptor without affecting other adenosine receptor subtypes. CCPA also has a well-established synthesis method and pharmacological profile, which facilitates its use in various experimental paradigms. The limitations of CCPA include its relatively short half-life and the potential for off-target effects at high concentrations. CCPA also requires careful dosing and administration to avoid toxicity and adverse effects.

未来方向

There are several future directions for the study of CCPA and its potential therapeutic applications. One direction is to investigate the effects of CCPA in various disease models, including ischemic stroke, epilepsy, Parkinson's disease, and neuropathic pain. Another direction is to explore the mechanisms of action of CCPA at the molecular and cellular levels, including the modulation of ion channels, intracellular signaling pathways, and gene expression. A third direction is to develop novel compounds that target the adenosine A1 receptor with improved pharmacological properties and therapeutic efficacy. Overall, the study of CCPA and its pharmacological properties has the potential to lead to new insights into the pathophysiology of various diseases and the development of novel therapeutic interventions.

合成方法

CCPA can be synthesized using a multi-step process that involves the reaction of 3-cyanopyridine with 1,3-cyclobutanedione in the presence of a base to form the intermediate cyclobutylidenemalononitrile. The intermediate is then reacted with 4-methylpiperidine and an acid catalyst to form the final product CCPA. The synthesis of CCPA has been described in various research articles and patents, and the yields and purity of the product can be optimized by modifying the reaction conditions.

科学研究应用

CCPA has been extensively studied for its pharmacological properties and its potential therapeutic applications in various diseases. The adenosine A1 receptor, which is the target of CCPA, has been implicated in the pathophysiology of various disorders such as ischemia, epilepsy, Parkinson's disease, and neuropathic pain. CCPA has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury by reducing neuronal damage and inflammation. CCPA has also been shown to have anticonvulsant effects in animal models of epilepsy by modulating the excitability of neuronal networks. In addition, CCPA has been shown to have analgesic effects in animal models of neuropathic pain by reducing pain sensitivity and inflammation.

属性

IUPAC Name

N-(1-cyanocyclobutyl)-6-(4-methylpiperidin-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-5-9-21(10-6-13)15-4-3-14(11-19-15)16(22)20-17(12-18)7-2-8-17/h3-4,11,13H,2,5-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXLOOOXIXUPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=C2)C(=O)NC3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。